molecular formula C7H10O3 B071515 [(1S,2R)-2-formylcyclopropyl]methyl acetate CAS No. 166762-22-7

[(1S,2R)-2-formylcyclopropyl]methyl acetate

Cat. No.: B071515
CAS No.: 166762-22-7
M. Wt: 142.15 g/mol
InChI Key: NETVGNKAFWGXPK-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2R)-2-formylcyclopropyl]methyl acetate is a chemical compound with the molecular formula C7H10O3. It is a derivative of cyclopropanecarboxaldehyde, featuring an acetyloxy group attached to the methyl group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-formylcyclopropyl]methyl acetate typically involves the reaction of cyclopropanecarboxaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced reaction vessels and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-formylcyclopropyl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[(1S,2R)-2-formylcyclopropyl]methyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(1S,2R)-2-formylcyclopropyl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The cyclopropane ring structure also contributes to its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxaldehyde
  • Cyclopropanecarboxaldehyde, 2-methyl-, (1R,2S)-rel-
  • Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-3-(2-phenylethyl)-, (1R,2S,3S)-

Uniqueness

[(1S,2R)-2-formylcyclopropyl]methyl acetate is unique due to its specific stereochemistry and the presence of the acetyloxy group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

[(1S,2R)-2-formylcyclopropyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(9)10-4-7-2-6(7)3-8/h3,6-7H,2,4H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETVGNKAFWGXPK-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1C[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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